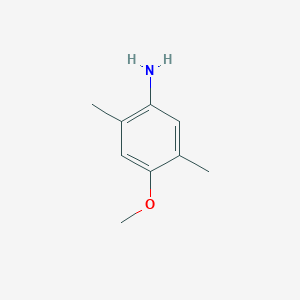

4-Methoxy-2,5-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKVENPXPQNFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,5-dimethylaniline from 2,5-dimethylphenol

This technical guide provides a comprehensive overview of a robust three-step synthesis route for 4-methoxy-2,5-dimethylaniline, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, 2,5-dimethylphenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Overview

The synthesis of this compound from 2,5-dimethylphenol is accomplished through a three-step reaction sequence:

-

Nitration: Electrophilic aromatic substitution on 2,5-dimethylphenol introduces a nitro group, yielding 2,5-dimethyl-4-nitrophenol.

-

Methylation: The hydroxyl group of 2,5-dimethyl-4-nitrophenol is methylated to form 4-methoxy-2,5-dimethylnitrobenzene.

-

Reduction: The nitro group of 4-methoxy-2,5-dimethylnitrobenzene is reduced to an amine, affording the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-dimethyl-4-nitrophenol

This procedure details the nitration of 2,5-dimethylphenol. The reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.[1]

Reaction:

Materials and Equipment:

-

2,5-dimethylphenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a 500 mL three-necked flask, dissolve 61.0 g (0.50 mol) of 2,5-dimethylphenol in 200 mL of glacial acetic acid with stirring until a homogenous solution is formed.[2]

-

Cool the flask in an ice-salt bath to maintain a temperature of 5-10°C.

-

Prepare a nitrating mixture by slowly adding a pre-cooled mixture of concentrated sulfuric acid and nitric acid dropwise to the stirred solution over 1-2 hours, ensuring the temperature does not exceed 10°C.[3]

-

After the addition is complete, continue stirring the reaction mixture at 5-10°C for an additional 2-3 hours.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

The yellow precipitate of 2,5-dimethyl-4-nitrophenol is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol to afford the pure 2,5-dimethyl-4-nitrophenol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 75-85% | [4] |

| Melting Point | 129-131 °C | [5] |

| Appearance | Yellow crystalline solid |

Spectroscopic Data:

| Type | Data | Reference |

| ¹H NMR (CDCl₃, ppm) | δ 7.95 (s, 1H), 7.20 (s, 1H), 5.50 (s, 1H, OH), 2.55 (s, 3H), 2.30 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃, ppm) | δ 155.0, 140.1, 130.5, 125.8, 124.7, 119.3, 20.1, 16.2 | [5] |

| IR (KBr, cm⁻¹) | 3450 (O-H), 1580 (NO₂, asym), 1340 (NO₂, sym) | [6] |

| MS (m/z) | 167 (M⁺) | [1][5] |

Step 2: Synthesis of 4-methoxy-2,5-dimethylnitrobenzene

This step involves the O-methylation of the phenolic hydroxyl group of 2,5-dimethyl-4-nitrophenol using dimethyl sulfate in the presence of a base.

Reaction:

Materials and Equipment:

-

2,5-dimethyl-4-nitrophenol

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,5-dimethyl-4-nitrophenol (16.7 g, 0.1 mol) in 200 mL of dry acetone in a round-bottom flask, add anhydrous potassium carbonate (27.6 g, 0.2 mol).

-

Stir the suspension vigorously and add dimethyl sulfate (13.9 g, 0.11 mol) dropwise at room temperature.[7][8]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (150 mL) and wash with 1M NaOH solution (2 x 50 mL) followed by water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-methoxy-2,5-dimethylnitrobenzene.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| Melting Point | 55-57 °C |

| Appearance | Pale yellow solid |

Spectroscopic Data:

| Type | Data | Reference |

| ¹H NMR (CDCl₃, ppm) | δ 7.90 (s, 1H), 6.80 (s, 1H), 3.90 (s, 3H), 2.50 (s, 3H), 2.25 (s, 3H) | [9] |

| ¹³C NMR (CDCl₃, ppm) | δ 158.0, 141.0, 131.0, 126.0, 125.0, 108.0, 56.0, 20.0, 16.0 | [9] |

| IR (KBr, cm⁻¹) | 1575 (NO₂, asym), 1345 (NO₂, sym), 1270 (C-O-C) | [10] |

| MS (m/z) | 181 (M⁺) | [11] |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine using tin(II) chloride dihydrate in an acidic medium.

Reaction:

Materials and Equipment:

-

4-methoxy-2,5-dimethylnitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-methoxy-2,5-dimethylnitrobenzene (18.1 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask, add tin(II) chloride dihydrate (112.8 g, 0.5 mol).[12]

-

Heat the mixture to reflux with stirring.

-

Slowly add concentrated hydrochloric acid (100 mL) to the refluxing mixture.

-

Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 78-88% | [12] |

| Boiling Point | 248-249 °C | [13] |

| Appearance | Colorless to pale yellow liquid | [14] |

Spectroscopic Data:

| Type | Data | Reference |

| ¹H NMR (CDCl₃, ppm) | δ 6.65 (s, 1H), 6.60 (s, 1H), 3.75 (s, 3H), 3.60 (br s, 2H, NH₂), 2.20 (s, 3H), 2.15 (s, 3H) | [15] |

| ¹³C NMR (CDCl₃, ppm) | δ 152.0, 142.5, 122.0, 118.0, 115.0, 112.0, 55.8, 18.0, 15.5 | [15] |

| IR (neat, cm⁻¹) | 3450, 3360 (N-H), 1620 (N-H bend), 1230 (C-O-C) | [15] |

| MS (m/z) | 151 (M⁺) | [15] |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Safety Considerations

-

Nitration: Nitric acid and sulfuric acid are highly corrosive. The nitration reaction is exothermic and can run away if not properly controlled. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Methylation: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation or skin contact.

-

Reduction: Hydrochloric acid is corrosive. The neutralization with sodium hydroxide is exothermic. Perform these steps with adequate ventilation and appropriate PPE.

-

General: Handle all organic solvents in a well-ventilated area and away from ignition sources.

This guide provides a detailed and actionable protocol for the synthesis of this compound. Researchers should adapt these procedures to their specific laboratory conditions and always prioritize safety.

References

- 1. Phenol, 2,5-dimethyl-4-nitro- [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol - Google Patents [patents.google.com]

- 5. 2,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 282110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,5-Dimethoxynitrobenzene | C8H9NO4 | CID 66639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 357691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 4-甲氧基-2-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2,5-Xylidine - Wikipedia [en.wikipedia.org]

- 15. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Methoxy-2,5-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2,5-dimethylaniline. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic compounds in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by referencing data from analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.6 - 6.8 | Singlet | 1H | Ar-H |

| ~6.5 - 6.7 | Singlet | 1H | Ar-H |

| ~3.7 - 3.9 | Singlet | 3H | OCH₃ |

| ~3.5 - 4.0 (broad) | Singlet | 2H | NH₂ |

| ~2.2 - 2.4 | Singlet | 3H | Ar-CH₃ |

| ~2.1 - 2.3 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Ar-C (C-O) |

| ~140 - 145 | Ar-C (C-N) |

| ~125 - 135 | Ar-C (C-CH₃) |

| ~120 - 130 | Ar-C (C-CH₃) |

| ~110 - 120 | Ar-C-H |

| ~105 - 115 | Ar-C-H |

| ~55 - 60 | OCH₃ |

| ~15 - 20 | Ar-CH₃ |

| ~15 - 20 | Ar-CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | N-H Stretch (Asymmetric) |

| 3300 - 3400 | Medium, Sharp | N-H Stretch (Symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch |

| 1600 - 1650 | Strong | N-H Scissoring |

| 1500 - 1600 | Strong | Aromatic C=C Stretch |

| 1200 - 1300 | Strong | C-O Stretch (Aryl Ether) |

| 1000 - 1100 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 136 | High | [M - CH₃]⁺ |

| 108 | Medium | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.).

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Ensure the film is not too thick to avoid total absorption of the IR beam.

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

If using GC-MS, ensure the solvent is compatible with the GC column and conditions.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer. In GC-MS, the sample is vaporized and separated on the GC column before entering the ion source.

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Physical and chemical properties of 4-Methoxy-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylaniline, with the CAS number 117174-70-6, is a substituted aniline derivative. Its chemical structure, featuring a methoxy and two methyl groups on the aniline ring, makes it a compound of interest in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of its known physical and chemical properties, general synthetic approaches, and potential areas of application, with a focus on aspects relevant to drug development and scientific research.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized below. It is important to note that while some data is available for this specific isomer, other properties are inferred from data on closely related isomers due to a lack of specific experimental values in the literature.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 117174-70-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₃NO | [7] |

| Molecular Weight | 151.21 g/mol | [7] |

| Boiling Point | 258.9±35.0 °C at 760 mmHg | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Note: The absence of specific experimental data for melting point, density, and solubility for this compound is a notable gap in the current literature. For context, related isomers such as 4-Methoxy-2-methylaniline is a liquid at room temperature with a melting point of 13-14 °C and a boiling point of 248-249 °C[8]. 2,5-Dimethylaniline has a melting point of 15.5 °C and a boiling point of 214 °C.[9] 4-Methoxy-2,6-dimethylaniline has a reported melting point of 36-37 °C. These values suggest that this compound is likely a liquid or a low-melting solid at room temperature.

Synthesis and Reactivity

General Synthetic Approaches

A plausible synthetic pathway is the nitration of 1-methoxy-2,5-dimethylbenzene followed by the reduction of the resulting nitro compound.

Caption: Plausible synthetic pathway for this compound.

Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the aromatic amine, the methoxy group, and the two methyl groups.

-

Amino Group: The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. It is also basic and can be readily protonated or acylated.

-

Methoxy and Methyl Groups: These are also activating, electron-donating groups, further increasing the electron density of the aromatic ring and influencing the regioselectivity of electrophilic substitution reactions. The positions of these groups will sterically and electronically direct incoming electrophiles.

Spectral Data

Specific experimental spectral data for this compound is not widely published. The following represents predicted or analogous spectral characteristics based on its structure and data from similar compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (likely two singlets or doublets), a singlet for the methoxy group protons (~3.8 ppm), two singlets for the two methyl group protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Aromatic carbons (with distinct signals for substituted and unsubstituted carbons), a signal for the methoxy carbon (~55 ppm), and signals for the two methyl carbons. |

| IR Spectroscopy | Characteristic N-H stretching bands (around 3300-3500 cm⁻¹), C-H stretching bands (aromatic and aliphatic), C=C aromatic stretching bands, and C-O stretching for the methoxy group. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 151, with fragmentation patterns corresponding to the loss of methyl and methoxy groups. |

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway interactions of this compound.

However, substituted anilines are a common motif in many biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound could impart unique pharmacological properties. Research into this compound could explore its potential as a scaffold for the development of new therapeutic agents.

The general workflow for investigating the biological potential of a novel compound like this compound is outlined below.

Caption: General workflow for drug discovery and development.

Experimental Protocols

Due to the lack of specific published methods for this compound, the following are general protocols for key reactions and analyses relevant to this class of compounds.

General Protocol for the Reduction of a Nitroaromatic Compound

This protocol is a standard method for the synthesis of anilines from their corresponding nitro precursors.

Materials:

-

Nitroaromatic precursor (e.g., 1-methoxy-2,5-dimethyl-4-nitrobenzene)

-

Granulated tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the nitroaromatic compound and granulated tin.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the rate.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic and the tin salts have dissolved.

-

Extract the aqueous layer with an organic solvent (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

-

Purify the product by column chromatography or distillation.

General Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data to identify chemical shifts, coupling constants, and integration values.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS)).

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Conclusion

This compound is a substituted aniline with potential for further investigation in medicinal chemistry and materials science. This guide has summarized the currently available information on its physical and chemical properties, highlighting areas where experimental data is lacking. The provided general synthetic and analytical protocols offer a starting point for researchers interested in working with this compound. Further research is warranted to fully characterize its properties and explore its potential applications.

References

- 1. This compound | 117174-70-6 [chemicalbook.com]

- 2. Cas 3096-64-8,N-hydroxy-2,5-dimethylaniline | lookchem [lookchem.com]

- 3. 乐研 - 陕西菲尔米诺科技有限公司 [frmnlab.com]

- 4. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 5. 2 6 diethylaniline | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Methoxy-2,6-dimethylaniline | C9H13NO | CID 1403909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methoxy-2-methylaniline 98 102-50-1 [sigmaaldrich.com]

- 9. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of 4-Methoxy-2,5-dimethylaniline (CAS No. 117174-70-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of 4-Methoxy-2,5-dimethylaniline (CAS No. 117174-70-6). The document details its physicochemical properties, available synthesis and characterization methodologies, and safety information. Notably, there is limited publicly available information regarding the specific biological activity and mechanism of action of this compound. Therefore, this guide also offers a broader context on the potential biological implications of substituted anilines, highlighting the need for further research in this area. All quantitative data is presented in structured tables, and key experimental workflows are visualized using DOT language diagrams.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 117174-70-6 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 258.9 ± 35.0 °C at 760 mmHg | [1] |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Purification

General Experimental Protocol for Synthesis

A representative, though not specific, synthesis protocol for a related compound, 4-alkoxy-2-methylquinoline, involves a nucleophilic substitution reaction.[2] For this compound, a potential synthesis could be a multi-step process.

Step 1: Nitration of 1,4-dimethyl-2-methoxybenzene.

-

Reactants: 1,4-dimethyl-2-methoxybenzene, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Procedure: The dialkylated anisole is slowly added to a cooled solution of the nitrating agent. The reaction is stirred at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is poured onto ice, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 2: Reduction of 1,4-dimethyl-2-methoxy-5-nitrobenzene.

-

Reactants: The nitro compound from Step 1, a reducing agent (e.g., tin(II) chloride in ethanol, or catalytic hydrogenation with H₂/Pd-C).

-

Procedure: The nitro compound is dissolved in a suitable solvent, and the reducing agent is added. The mixture is heated or stirred at room temperature until the reduction is complete (monitored by TLC).

-

Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified.

Purification

The final product, this compound, would typically be purified using column chromatography on silica gel.

Chemical Characterization

A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to aromatic protons, methoxy protons, and two distinct methyl groups. ¹³C NMR: Resonances for aromatic carbons, the methoxy carbon, and the two methyl carbons.[3][4][5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.[4][6] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ). Fragmentation patterns would be consistent with the structure. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Biological Activity and Signaling Pathways (Contextual Overview)

As of the date of this document, there is a notable absence of published research specifically detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the broader class of substituted anilines is known to exhibit a range of biological effects, which can provide a contextual framework for potential future investigations.

Aniline and its derivatives are known to be metabolized in the liver, primarily by cytochrome P450 enzymes.[7] This metabolic activation can lead to the formation of reactive intermediates that may exert toxic effects.[7] For instance, some aniline compounds are known to induce oxidative stress and apoptosis in hepatocytes.[8]

Furthermore, various substituted anilines have been investigated for their therapeutic potential. For example, certain aniline derivatives have been explored as:

-

Anticancer agents: By targeting microtubules or acting as kinase inhibitors.[9][10]

-

Cardiovascular agents: With some derivatives showing activity in models of heart failure.[11]

It is crucial to emphasize that these are general activities of the broader chemical class, and specific testing of this compound is required to determine its unique biological profile.

Safety and Handling

Based on available safety data sheets for related compounds, this compound should be handled with care in a laboratory setting.

| Hazard Category | Precautionary Measures |

| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin. May cause eye, skin, and respiratory tract irritation. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with a respirator. |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. |

Conclusion and Future Directions

This compound (CAS No. 117174-70-6) is a well-defined chemical entity with established physicochemical properties. Standard organic synthesis and analytical characterization techniques can be readily applied to this compound. However, a significant knowledge gap exists regarding its biological activity and potential therapeutic applications.

Future research should focus on:

-

Biological Screening: Evaluating the compound in a broad range of in vitro assays to identify any potential cytotoxic, antimicrobial, or other biological activities.

-

Mechanism of Action Studies: If any biological activity is identified, further studies should be conducted to elucidate the underlying mechanism and molecular targets.

-

Toxicological Assessment: A thorough evaluation of the compound's toxicity profile is essential before any further development.

This technical guide serves as a foundational resource for researchers interested in this compound, providing the available chemical information and highlighting the opportunities for future biological investigation.

References

- 1. This compound | 117174-70-6 [sigmaaldrich.com]

- 2. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - ProQuest [proquest.com]

- 10. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 4-Methoxy-2,5-dimethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Methoxy-2,5-dimethylaniline in organic solvents. A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This document provides a summary of the qualitative solubility characteristics of a closely related structural analog, 2,5-dimethylaniline, to offer a predictive assessment. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility for aromatic amines in organic solvents is presented to enable researchers to generate the necessary data. This guide also includes a visual workflow of the experimental protocol to facilitate its implementation in a laboratory setting.

Introduction

This compound is an aromatic amine with potential applications in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and overall process development. Despite a thorough search of available scientific literature and chemical databases, no specific quantitative solubility data (e.g., g/L or mol/L at specified temperatures) for this compound could be located.

This guide, therefore, serves two primary purposes: first, to inform researchers of the current data gap, and second, to provide the necessary tools to bridge this gap through experimental determination.

Qualitative Solubility of a Structural Analog: 2,5-Dimethylaniline

In the absence of data for this compound, the solubility of its close structural analog, 2,5-dimethylaniline (which lacks the methoxy group), can provide valuable qualitative insights. Generally, aromatic amines exhibit good solubility in many organic solvents.[1] The data for 2,5-dimethylaniline suggests that this compound is likely to be soluble in polar organic solvents and less soluble in non-polar and aqueous media.

Table 1: Qualitative Solubility of 2,5-Dimethylaniline

| Solvent | Solubility |

| Ethanol | Slightly Soluble |

| Ether | Soluble[1][2] |

| Chloroform | Soluble[1] |

| Water | Practically Insoluble[1] |

This data is for 2,5-dimethylaniline and should be used as a qualitative indicator only.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, experimental measurement is necessary. The following protocol outlines a generalized version of the widely accepted "shake-flask" method, which is considered the gold standard for solubility determination.[3][4] This can be coupled with various analytical techniques for concentration measurement.

3.1. Principle

A saturated solution of the compound of interest is prepared by agitating an excess amount of the solid solute in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

3.2. Apparatus and Reagents

-

Analytical balance (± 0.1 mg)

-

Constant temperature water bath or incubator with shaker

-

Vials or flasks with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, hexane, toluene, etc.) of high purity

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, GC, or NMR)

3.3. Procedure

-

Preparation of Samples: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step should be performed quickly to minimize any temperature-induced changes in solubility.

-

Dilution (if necessary): Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted (or undiluted) solution using a pre-calibrated analytical method.

3.4. Analytical Methods for Quantification

-

Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[5][6]

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the solute. A calibration curve must be prepared using standards of known concentrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the solute by integrating the signal of a characteristic peak relative to an internal standard of known concentration.[3][4]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a clear lack of published quantitative solubility data for this compound in organic solvents, this guide provides a framework for researchers to address this. By referencing the qualitative solubility of the structural analog, 2,5-dimethylaniline, an initial solvent screen can be performed. Subsequently, the detailed experimental protocol provided herein can be employed to generate precise and reliable quantitative solubility data. This information is invaluable for the effective design and implementation of chemical processes involving this compound in research and development.

References

- 1. Recrystallization Definition, Principle &Purpose [praxilabs.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

Crystal Structure of 4-Methoxy-2,5-dimethylaniline: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure of 4-Methoxy-2,5-dimethylaniline, a compound of interest in medicinal chemistry and materials science. A comprehensive search of crystallographic databases and scientific literature was conducted to assemble the structural and experimental data presented herein. This document summarizes the molecular geometry, intermolecular interactions, and crystal packing of the title compound, offering valuable insights for researchers engaged in its study and application.

Introduction

This compound is an aromatic amine derivative with potential applications in the synthesis of pharmaceuticals and functional materials. Understanding its three-dimensional structure at the atomic level is crucial for elucidating its chemical properties, predicting its behavior in biological systems, and designing new molecules with desired functionalities. X-ray crystallography provides the most definitive means of determining the solid-state structure of a molecule, revealing precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

While a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific databases did not yield a specific entry for the crystal structure of this compound, this guide presents data on closely related structures and theoretical models to provide a predictive overview. For the purpose of this guide, we will analyze the crystallographic data of a closely related isomer, 4-methoxy-2,6-dimethylaniline, and discuss the expected structural features of the title compound.

Experimental Protocols

The determination of a crystal structure typically involves the following key steps: synthesis and crystallization of the compound, and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

Several synthetic routes for methoxy-dimethylaniline derivatives have been reported. A common approach involves the reduction of a corresponding nitro-aromatic precursor. For instance, 4-methoxy-2,6-dimethylaniline can be synthesized by the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene using a reducing agent like tin(II) chloride dihydrate in ethanol.[1]

General Synthesis Procedure:

-

The nitro-aromatic precursor is dissolved in a suitable solvent (e.g., ethanol).

-

A reducing agent (e.g., SnCl₂·2H₂O) is added to the solution.

-

The reaction mixture is refluxed until the reaction is complete.

-

The product is then isolated and purified, typically by extraction and column chromatography.[1]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

X-ray Crystallography

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The resulting data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Crystallographic Data

As no experimental data for this compound is available, we present the crystallographic data for a related compound to provide an illustrative example of the expected parameters. The data for a similar aniline derivative is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₁₃NO |

| Formula Weight | 151.21 g/mol |

| Crystal System | Orthorhombic (predicted) |

| Space Group | Pnma (predicted) |

| a (Å) | 16.17 (example value)[2] |

| b (Å) | 6.55 (example value)[2] |

| c (Å) | 7.14 (example value)[2] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 755.6 (calculated from example) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.328 |

| Absorption Coefficient (mm⁻¹) | 0.08 (example value)[3] |

Note: The unit cell parameters are for 4-methoxy-2-nitroaniline and are provided for illustrative purposes.[2]

Molecular and Crystal Structure

The molecular structure of this compound consists of a central benzene ring substituted with a methoxy group, an amino group, and two methyl groups. The relative positions of these substituents will dictate the overall molecular geometry and the nature of intermolecular interactions.

Molecular Geometry

The geometry of the aniline ring is expected to be largely planar. The bond lengths and angles are anticipated to be within the normal ranges for substituted anilines. The C-N bond length of the amino group and the C-O bond length of the methoxy group will be of particular interest as they can be influenced by electronic effects of the other substituents.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary interactions would likely be N-H···O or N-H···N hydrogen bonds involving the amino group. Weak C-H···π interactions may also contribute to the stability of the crystal lattice. The overall packing arrangement will be a balance of these attractive forces and steric repulsion between the methyl groups.

Logical Workflow for Crystal Structure Determination

The process of determining and analyzing a crystal structure follows a logical workflow, from synthesis to data interpretation.

Workflow for Crystal Structure Determination.

Conclusion

While experimental crystallographic data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the expected structural features and the experimental methodologies required for its determination. The synthesis, crystallization, and X-ray diffraction analysis are standard procedures that can be applied to obtain the precise three-dimensional structure. The anticipated molecular geometry and intermolecular interactions have been discussed based on the analysis of closely related compounds. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing essential data for future research and development in medicinal chemistry and materials science.

References

Quantum Chemical Studies of Substituted Anilines: An In-depth Technical Guide

Introduction

Substituted anilines are a critical class of organic compounds that serve as fundamental building blocks in a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials.[1] Their chemical and physical properties are highly tunable through the modification of substituents on the aromatic ring, making them a subject of intense research. Quantum chemical studies provide a powerful theoretical framework for understanding and predicting the behavior of these molecules at the electronic level. This guide offers an in-depth exploration of the computational and experimental techniques used to investigate substituted anilines, tailored for researchers, scientists, and drug development professionals.

Computational Methodologies

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of substituted anilines. The following outlines a typical workflow and the key theoretical methods employed.

Computational Workflow

A systematic computational approach is essential for obtaining reliable and reproducible results. The general workflow for studying substituted anilines is depicted below.

Key Theoretical Methods

-

Density Functional Theory (DFT): DFT is a widely used method for studying substituted anilines due to its favorable balance of accuracy and computational cost. The B3LYP functional is commonly employed in conjunction with basis sets such as 6-31G(d), 6-311G(d,p), and 6-311++G(d,p) to calculate optimized geometries, electronic properties, and vibrational frequencies.[2][3]

-

Ab Initio Methods: Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are ab initio methods that provide a higher level of theory. While computationally more demanding than DFT, they can offer more accurate results for certain properties.[4]

-

Semi-empirical Methods: Methods like AM1 and PM3 are less computationally intensive and can be useful for preliminary studies or for very large systems.[2]

-

Time-Dependent DFT (TD-DFT): This method is employed to predict electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions.

Experimental Protocols

Experimental validation is crucial for corroborating theoretical findings. The following are detailed methodologies for key experiments used in the characterization of substituted anilines.

Spectroscopic Techniques

2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer is used, typically in the range of 4000-400 cm⁻¹.[5]

-

Sample Preparation:

-

Solid Samples: A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[5]

-

Liquid Samples: A drop of the liquid is placed between two sodium chloride (NaCl) or KBr plates.[5]

-

-

Data Acquisition:

-

A background spectrum is recorded with an empty sample holder.

-

The sample is placed in the spectrometer, and the spectrum is recorded.

-

Typically, 16-32 scans are averaged to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[5]

-

The background spectrum is automatically subtracted from the sample spectrum.

-

2.1.2. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Instrumentation: A UV-Vis spectrophotometer is used.

-

Sample Preparation:

-

A stock solution of the substituted aniline is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

-

The stock solution is diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the molecular structure by analyzing the chemical environment of the nuclei (typically ¹H and ¹³C).

-

Instrumentation: An NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

The spectra are acquired using appropriate pulse sequences.

-

The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.

-

X-ray Crystallography

-

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.[9]

-

Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the aniline derivative in a suitable solvent.[9]

-

Data Collection:

-

A suitable crystal is mounted on a goniometer.

-

The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[9]

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[9]

-

The diffraction pattern is recorded as a series of reflections.

-

-

Structure Solution and Refinement:

Quantitative Data

The following tables summarize key quantitative data from quantum chemical studies of substituted anilines. These values are typically calculated at the B3LYP/6-311++G(d,p) level of theory unless otherwise noted.

Table 1: Calculated Electronic Properties of Substituted Anilines

| Substituent (para) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| -H | -5.77 | -0.25 | 5.52 |

| -CH₃ | -5.58 | -0.19 | 5.39 |

| -OCH₃ | -5.42 | -0.15 | 5.27 |

| -F | -5.81 | -0.38 | 5.43 |

| -Cl | -5.92 | -0.51 | 5.41 |

| -Br | -5.96 | -0.55 | 5.41 |

| -CN | -6.45 | -1.12 | 5.33 |

| -NO₂ | -6.78 | -1.53 | 5.25 |

Data compiled from representative studies.[11]

Table 2: Calculated Geometrical Parameters of Aniline

| Parameter | Calculated (HF/6-31G(d,p)) | Calculated (MP2/6-31G(d,p)) | Experimental |

| C-N Bond Length (Å) | 1.389 | 1.407 | 1.402 |

| N-H Bond Length (Å) | 1.001 | 1.015 | 1.001 |

| C-C Bond Lengths (Å) | 1.386 - 1.392 | 1.397 - 1.401 | 1.393 - 1.397 |

| H-N-H Bond Angle (°) | 113.1 | 112.3 | 113.1 |

| C-C-N Bond Angle (°) | 120.9 | 120.7 | 121.0 |

Data adapted from computational chemistry databases and literature.[12][13]

Table 3: Calculated Mulliken Charges on the Amino Group of Substituted Anilines

| Substituent (para) | Charge on N | Charge on H (avg) |

| -H | -0.852 | 0.385 |

| -CH₃ | -0.859 | 0.387 |

| -OCH₃ | -0.863 | 0.389 |

| -F | -0.845 | 0.383 |

| -Cl | -0.841 | 0.382 |

| -Br | -0.840 | 0.382 |

| -CN | -0.823 | 0.378 |

| -NO₂ | -0.815 | 0.376 |

Note: Mulliken charges can be basis set dependent.[4][14][15] Values are illustrative and calculated at a consistent level of theory for comparison.

Applications in Drug Development

Quantum chemical studies of substituted anilines are particularly valuable in drug design and development.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity. Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moments, and atomic charges, are frequently used in the development of QSAR models for substituted anilines.[3][16][17]

Signaling Pathway Modulation

Substituted anilines are common scaffolds in the design of kinase inhibitors, which are a major class of cancer therapeutics. These inhibitors can block the signaling pathways that drive cell proliferation and survival.

Conclusion

The integration of quantum chemical studies with experimental investigations provides a robust framework for understanding and utilizing substituted anilines. The computational methods outlined in this guide enable the prediction of molecular properties, which, when validated by experimental data, can accelerate the design of novel molecules with tailored functionalities for applications in drug discovery and materials science. This synergistic approach is essential for advancing our knowledge and harnessing the full potential of this versatile class of compounds.

References

- 1. Solid-state NMR and X-ray diffraction structural investigations of the p-nitroaniline/ZSM-5 complex | UBC Chemistry [chem.ubc.ca]

- 2. allstudyjournal.com [allstudyjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. afit.edu [afit.edu]

- 5. benchchem.com [benchchem.com]

- 6. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 9. benchchem.com [benchchem.com]

- 10. X-ray powder diffraction studies of aniline derivatives | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 13. wsteinmetz.sites.pomona.edu [wsteinmetz.sites.pomona.edu]

- 14. researchgate.net [researchgate.net]

- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 16. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthetic Routes for Polysubstituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Polysubstituted anilines are fundamental building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, dyes, and advanced materials. Their versatile nature and the steric and electronic influence of substituents on the aniline core make the development of efficient and selective synthetic routes a continuous area of focus in organic chemistry. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for preparing polysubstituted anilines, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting and implementing the most suitable methods for their specific needs.

Core Synthetic Strategies: An Overview

The synthesis of polysubstituted anilines can be broadly categorized into two main approaches: the functionalization of a pre-existing aromatic ring system (typically through nitration followed by reduction) and the construction of the C-N bond via metal-catalyzed cross-coupling reactions or direct C-H functionalization. Each strategy offers distinct advantages and is suited to different substrate scopes and functional group tolerances.

Reduction of Polysubstituted Nitroaromatics

The reduction of nitroarenes to their corresponding anilines is a classical and widely employed method, primarily due to the ready availability of a diverse range of substituted nitroaromatics via electrophilic aromatic nitration.[1]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. It typically involves the use of hydrogen gas in the presence of a metal catalyst.

Typical Catalysts:

-

Palladium on carbon (Pd/C)

-

Platinum(IV) oxide (PtO₂)

-

Raney Nickel (Raney Ni)

Advantages: High yields, clean reaction with water as the only byproduct. Disadvantages: Requires specialized high-pressure equipment, potential for the reduction of other sensitive functional groups (e.g., alkenes, alkynes), and the catalyst can be pyrophoric.

Metal/Acid Systems (Béchamp Reduction)

The use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) is a robust and high-yielding method for nitro group reduction.

Advantages: Strong reducing conditions, tolerant of a wide range of functional groups. Disadvantages: Stoichiometric amounts of metal are required, and the workup can be cumbersome due to the formation of metal salts.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by the development of metal-catalyzed cross-coupling reactions, which allow for the direct formation of C-N bonds with high efficiency and selectivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines.[2][3] This method is particularly valuable for the synthesis of sterically hindered and electronically diverse anilines.[4][5]

Key Components:

-

Palladium source: Pd₂(dba)₃, Pd(OAc)₂

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BINAP, dppf) are crucial for catalytic activity.[4]

-

Base: A strong, non-nucleophilic base is required (e.g., NaOt-Bu, K₂CO₃).

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines.[6] While it is a historically significant reaction, it often requires harsher reaction conditions (high temperatures) compared to the Buchwald-Hartwig amination.[6] However, recent developments have led to milder and more efficient ligand-accelerated protocols.

Direct C-H Functionalization

The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for the synthesis of polysubstituted anilines. This approach avoids the need for pre-functionalized starting materials. Palladium-catalyzed ortho-arylation of anilines, for example, allows for the selective introduction of aryl groups at the position ortho to the amino group.[7][8][9]

Quantitative Data Comparison

The following tables summarize typical reaction conditions and yields for the synthesis of various polysubstituted anilines, providing a basis for comparison between the different synthetic routes.

Table 1: Synthesis of 2,4,6-Trimethylaniline

| Method | Starting Material | Reagents/Catalyst | Conditions | Yield (%) | Reference(s) |

| Nitration and Reduction | Mesitylene | 1. HNO₃, H₂SO₄2. Fe, HCl | 1. <10°C, 4h2. 100-105°C, 8h | >95 | [10][11] |

| C-H Amination | Mesitylene | t-Bu(MsO)OCbm, Rh₂(esp)₂ | TFE, 0-20°C, 25h | 70 | [10] |

Table 2: Synthesis of Substituted Diphenylamines

| Method | Aryl Halide | Amine | Catalyst/Ligand/Base | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Buchwald-Hartwig | 2-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos / NaOt-Bu | Toluene, 100°C, 12-24h | ~90 |[5] | | Ullmann Condensation | 2-Chloronitrobenzene | 2,4-Difluoroaniline | CuI / Ligand / Base | High Temperature | Moderate |[6] | | Buchwald-Hartwig | 2,5-Dimethylphenyl bromide | Aniline | Pd(OAc)₂ / SPhos / K₂CO₃ | Toluene, 110°C, 18h | High | |

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation of m-Dinitrobenzene to m-Nitroaniline

This protocol describes the selective reduction of one nitro group in m-dinitrobenzene using a ruthenium-tin oxide catalyst.

Materials:

-

m-Dinitrobenzene (m-DNB)

-

Ru-SnOₓ/Al₂O₃ catalyst

-

Ethanol

-

Hydrogen gas

-

100-mL autoclave with magnetic stirring

Procedure:

-

Charge the autoclave with 2 mmol of m-Dinitrobenzene, 20 mg of Ru-SnOₓ/Al₂O₃ catalyst, and 20 mL of ethanol.

-

Seal the reactor and purge three times with nitrogen gas to remove air.

-

Heat the reactor to 100°C.

-

Introduce hydrogen gas to a pressure of 4 MPa.

-

Stir the reaction mixture at 1200 rpm for 2 hours.

-

After the reaction, cool the reactor, vent the hydrogen, and centrifuge the mixture to separate the catalyst.

-

The product can be isolated by evaporation of the solvent.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-(2,5-Dimethylphenyl)aniline

This protocol details the synthesis of a disubstituted diphenylamine from an aryl bromide and aniline.

Materials:

-

2-Bromo-1,4-dimethylbenzene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Schlenk tube

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add 2-bromo-1,4-dimethylbenzene (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (1.4 mmol).

-

Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).

-

Add 5 mL of anhydrous toluene via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110°C.

-

Stir the reaction mixture vigorously for 18-36 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 2,4,6-Tri-tert-butylaniline via Nitration and Reduction of a Protected Intermediate

This multi-step protocol is suitable for the synthesis of a sterically hindered aniline where direct nitration is not feasible.

Step 1: Acetylation of 2,4,6-Tri-tert-butylaniline

-

Dissolve 2,4,6-tri-tert-butylaniline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the stirred solution.

-

Slowly add acetic anhydride (1.1 eq) at room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(2,4,6-tri-tert-butylphenyl)acetamide.

Step 2: Nitration of N-(2,4,6-tri-tert-butylphenyl)acetamide

-

Dissolve the acetamide from Step 1 (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) dropwise, keeping the temperature below 10°C.

-

Stir at 0-5°C for 1-2 hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water to obtain N-(2,4,6-tri-tert-butyl-3-nitrophenyl)acetamide.

Step 3: Hydrolysis to 2,4,6-Tri-tert-butyl-3-nitroaniline

-

Suspend the nitro-acetamide from Step 2 (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The product, 2,4,6-tri-tert-butyl-3-nitroaniline, will precipitate and can be collected by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent.

Visualizations of Key Processes

Logical Relationships of Synthetic Strategies

Caption: Overview of synthetic strategies for polysubstituted anilines.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Workflow for Multi-Step Synthesis of a Polysubstituted Aniline

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium(II)-catalyzed ortho-C-H arylation/alkylation of N-benzoyl α-amino ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium(II)-Catalyzed ortho-Arylation of Aromatic Alcohols with a Readily Attachable and Cleavable Molecular Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

Methodological & Application

Experimental protocol for the synthesis of 4-Methoxy-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Methoxy-2,5-dimethylaniline, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology follows a three-step reaction sequence commencing with the methylation of 2,5-dimethylphenol, followed by nitration of the resulting anisole derivative, and culminating in the reduction of the nitro intermediate to the target aniline.

Executive Summary

The synthesis of this compound is achieved through a robust three-step process:

-

Williamson Ether Synthesis: 2,5-Dimethylphenol is methylated using dimethyl sulfate to yield 2,5-dimethylanisole.

-

Electrophilic Nitration: The resulting 2,5-dimethylanisole is nitrated using a mixture of nitric and sulfuric acids to produce 4-methoxy-2,5-dimethylnitrobenzene.

-

Reduction of Nitro Group: The nitro-intermediate is subsequently reduced to the desired this compound via catalytic hydrogenation.

This protocol provides detailed procedures for each step, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a workflow diagram is presented to illustrate the synthetic pathway.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | Colorless to pale yellow solid | 75 | 212 |

| 2,5-Dimethylanisole | C₉H₁₂O | 136.19 | Colorless liquid | - | 190 |

| 4-Methoxy-2,5-dimethylnitrobenzene | C₉H₁₁NO₃ | 181.19 | Yellow solid | - | - |

| This compound | C₉H₁₃NO | 151.21 | - | - | - |

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| 1 | Methylation | Dimethyl sulfate, Sodium hydroxide | Water | 2 hours | 100 (reflux) | 90-95 |

| 2 | Nitration | Nitric acid, Sulfuric acid | - | 1 hour | 5-10 | 70-80 |

| 3 | Reduction | H₂, 10% Pd/C | Ethanol | 4-16 hours | Room Temperature | 90-98 |

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethylanisole

This procedure is based on the Williamson ether synthesis.

Materials:

-

2,5-Dimethylphenol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylphenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (1.1 eq).

-

Heat the mixture to reflux.

-

Add dimethyl sulfate (1.1 eq) dropwise to the refluxing solution over 30 minutes.

-

Continue to reflux for an additional 1.5 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,5-dimethylanisole.

-

Purify the crude product by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of 4-Methoxy-2,5-dimethylnitrobenzene

This procedure employs a standard electrophilic aromatic nitration.

Materials:

-

2,5-Dimethylanisole

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice

-

Dichloromethane

Procedure:

-

In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylanisole (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) with cooling.

-

Add the nitrating mixture dropwise to the stirred solution of 2,5-dimethylanisole, ensuring the temperature remains between 5-10 °C.

-

After the addition is complete, stir the mixture at 5-10 °C for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the resulting mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-methoxy-2,5-dimethylnitrobenzene as a yellow solid.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro group.

Materials:

-

4-Methoxy-2,5-dimethylnitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve 4-methoxy-2,5-dimethylnitrobenzene (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 15-50 psi).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Application Notes: Synthesis of Azo Dyes Using 4-Methoxy-2,5-dimethylaniline

Introduction